N-(1H-indol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(1H-Indol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a propyl group at position 4 and a carboxamide linkage to a 1H-indol-5-yl moiety. The thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its electronic properties and bioactivity, while the indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in natural products and drug candidates.
Properties
IUPAC Name |
N-(1H-indol-5-yl)-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-2-3-12-13(20-18-17-12)14(19)16-10-4-5-11-9(8-10)6-7-15-11/h4-8,15H,2-3H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISDRRQSVCDFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Formation via Hurd-Mori Reaction
The Hurd-Mori reaction is a classical method for 1,2,3-thiadiazole synthesis, utilizing α-diazo ketones and sulfur monochloride (SCl₂). For this target, 4-oxohexanoic acid is selected as the starting ketone due to its compatibility with propyl group incorporation.
Procedure :
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Tosylhydrazone Formation : 4-Oxohexanoic acid is reacted with p-toluenesulfonyl hydrazide in ethanol under reflux to yield the corresponding tosylhydrazone.
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Cyclization with SCl₂ : The tosylhydrazone is treated with SCl₂ in dichloromethane at 0°C, facilitating thiadiazole ring closure. The reaction produces 4-propyl-1,2,3-thiadiazole-5-carboxylic acid as the primary product.
Optimization Notes :
Alternative Route: Thiohydrazide Cyclization
Adapting methodologies from indole-thiadiazole hybrids, an alternative pathway involves:
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Thiohydrazide Synthesis : Ethyl 4-oxohexanoate is treated with hydrazine hydrate to form the corresponding hydrazide, followed by thionation using Lawesson’s reagent.
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Cyclization with Propionaldehyde : The thiohydrazide undergoes cyclization with propionaldehyde in the presence of POCl₃, yielding the thiadiazole core.
Key Observations :
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POCl₃ acts as both a catalyst and dehydrating agent, enhancing cyclization efficiency.
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This route achieves comparable yields (70–78%) but requires stringent moisture control.
Carboxamide Formation via Peptide Coupling
Activation of Carboxylic Acid
The carboxylic acid group is activated to enable nucleophilic attack by 5-aminoindole. Two approaches are validated:
Acid Chloride Formation
Procedure :
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Thionyl Chloride (SOCl₂) Activation : 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid is refluxed with SOCl₂ to generate the corresponding acid chloride.
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Solvent Removal : Excess SOCl₂ is evaporated under reduced pressure, and the residue is dissolved in anhydrous tetrahydrofuran (THF).
Yield : 90–95% conversion to acid chloride, confirmed by IR loss of -OH stretch at 2500–3300 cm⁻¹.
Carbodiimide-Mediated Activation
Procedure :
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EDC/HOBt Coupling : The carboxylic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, forming an active ester intermediate.
Advantages : Avoids moisture-sensitive steps, suitable for large-scale synthesis.
Amide Bond Formation with 5-Aminoindole
Procedure :
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Nucleophilic Substitution : The activated acid (chloride or ester) is reacted with 5-aminoindole in THF, catalyzed by triethylamine (TEA).
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Workup : The reaction mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography.
Reaction Conditions :
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Temperature: 0°C to room temperature.
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Time: 12–24 hours.
Yield : 80–85%, with confirming amide proton resonance at δ 10.2–10.5 ppm.
Analytical Characterization and Validation
Spectroscopic Data
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(400 MHz, DMSO-d₆) :
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δ 11.25 (s, 1H, indole NH), 8.45 (s, 1H, thiadiazole H), 7.50–6.90 (m, 4H, indole aromatic), 2.75 (t, 2H, CH₂CH₂CH₃), 1.65 (m, 2H, CH₂CH₃), 0.95 (t, 3H, CH₂CH₃).
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IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N thiadiazole).
Chromatographic Purity
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HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Challenges and Optimization Strategies
Regiochemical Control in Thiadiazole Formation
Chemical Reactions Analysis
N-(1H-indol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the thiadiazole ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Mechanism of Action:
The compound exhibits cytotoxic properties against various cancer cell lines. Research indicates that derivatives of thiadiazole, including N-(1H-indol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, can inhibit cell proliferation and induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies have shown that modifications in the substituents on the thiadiazole ring significantly affect its anticancer efficacy .
Case Studies:
- Breast Cancer: In a study evaluating the cytotoxic effects of thiadiazole derivatives, this compound demonstrated significant inhibitory activity against MCF-7 breast cancer cells with an IC50 value in the low micromolar range .
- Lung Cancer: The compound also showed promising results against A549 lung carcinoma cells, further supporting its potential as an anticancer agent .
Neuroprotective Effects
Oxidative Stress Protection:
Research indicates that compounds similar to this compound can protect neuronal cells from oxidative stress. For instance, derivatives have been shown to enhance cell survival in models of Friedreich's ataxia by mitigating glutathione depletion effects . This suggests a potential application in neurodegenerative diseases where oxidative stress plays a critical role.
Experimental Findings:
In vitro studies on fibroblasts derived from patients with Friedreich's ataxia revealed that certain thiadiazole derivatives improved cell viability under oxidative stress conditions. This protective effect is hypothesized to be linked to the modulation of antioxidant pathways .
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects:
Thiadiazole derivatives have been investigated for their antimicrobial properties. The presence of the indole moiety in this compound enhances its activity against various bacterial strains.
Research Insights:
Studies have demonstrated that certain thiadiazoles exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of DNA synthesis .
Comparative Data Table
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Thiadiazole Carboxamides
Key structural variations among thiadiazole-indole hybrids include:
Substituents on the thiadiazole ring: 4-Methyl vs. Substituent position: The target compound’s indole is linked at position 5, whereas analogs like the benzyl-indol-4-yl derivative () show indole substitution at position 3. This positional isomerism may alter binding interactions in biological targets.
Indole modifications :
- Benzyl protection : The benzyl group in CAS 1708026-81-6 introduces steric bulk and may enhance metabolic stability compared to the unprotected indole-NH in the target compound .
- Halogenation : Pyrazole carboxamide derivatives in feature chloro and fluoro substituents, which enhance electronegativity and may improve target affinity. Such modifications are absent in the target compound but could guide future optimization .
Biological Activity
N-(1H-indol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article reviews the available literature on its biological activity, synthesizing findings from various studies and highlighting relevant case studies.
Structure and Synthesis
The compound features an indole moiety linked to a thiadiazole ring, which is known for its diverse pharmacological properties. The synthesis typically involves the condensation of 1H-indole derivatives with thiadiazole carboxylic acids or their derivatives, followed by various modifications to optimize biological activity.
Antimicrobial Activity
Research has shown that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, a study reported that related compounds demonstrated minimum inhibitory concentrations (MIC) against various pathogens, with some exhibiting synergistic effects when combined with established antibiotics like ciprofloxacin and ketoconazole .
| Compound | MIC (µg/mL) | Synergistic Effect |
|---|---|---|
| 4a | 0.22 | Yes |
| 5a | 0.25 | Yes |
| 7b | 0.20 | Yes |
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. A review highlighted several compounds with significant cytotoxic effects against cancer cell lines. For example, one derivative showed an IC50 value of 4.27 µg/mL against the SK-MEL-2 melanoma cell line . Another study demonstrated that certain thiadiazole derivatives inhibited the growth of breast (MCF-7) and lung carcinoma (A549) cells with IC50 values of 0.28 and 0.52 µg/mL, respectively .
| Cell Line | Compound ID | IC50 (µg/mL) |
|---|---|---|
| SK-MEL-2 | 22 | 4.27 |
| MCF-7 | 22 | 0.28 |
| A549 | 22 | 0.52 |
Case Studies
- Antimicrobial Study : A recent study evaluated a series of thiadiazole derivatives for their antimicrobial properties against common pathogens. The results indicated that certain modifications in the structure led to enhanced activity, particularly in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis.
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. The study utilized fluorescence-activated cell sorting (FACS) analysis to determine apoptosis induction mechanisms, revealing that some compounds induced apoptosis without causing cell cycle arrest.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(1H-indol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves coupling a thiadiazole-carboxylic acid derivative with an indole amine. For example, describes a protocol using K₂CO₃ as a base in DMF at room temperature, which minimizes side reactions (e.g., ester hydrolysis). Yield optimization requires adjusting stoichiometry (1.1–1.2 equiv of alkyl halide) and monitoring reaction time to prevent over-alkylation .
- Critical Parameters : Solvent polarity (DMF vs. THF), temperature (room temp vs. reflux), and base strength (K₂CO₃ vs. NaH) significantly impact regioselectivity. highlights acetic acid as a catalyst for indole-thiadiazole coupling under reflux, achieving >70% yield .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%).
- NMR : Key signals include the indole NH proton (δ 10.2–11.5 ppm) and thiadiazole C=S (δ 160–165 ppm in ¹³C NMR) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 314.4 (calculated for C₁₅H₁₄N₄OS).
- Validation : Compare with reference spectra from , which details crystallographic data for structurally analogous thiadiazole derivatives .
Q. What are the solubility and stability profiles of this compound under experimental storage conditions?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (50 mg/mL) or DMF. Pre-sonication for 10–15 minutes enhances dissolution .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thiadiazole ring. Stability studies in indicate <5% degradation over 6 months when protected from light and moisture .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) guide the design of analogs with improved bioactivity?
- Methodology :
Target Identification : Prioritize kinases or GPCRs (e.g., EGFR, 5-HT receptors) based on indole-thiadiazole pharmacophores .
Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. validated pyrazole-thiadiazole analogs as kinase inhibitors via Glide SP docking .
ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration (e.g., TPSA < 90 Ų) and CYP450 inhibition risks .
- Case Study : demonstrates that substituting the propyl group with fluorinated chains enhances target binding affinity by 3-fold .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Root Causes : Discrepancies may arise from assay sensitivity (e.g., cell-free vs. cell-based), solvent effects (DMSO cytotoxicity), or metabolite interference.
- Resolution Workflow :
Dose-Response Validation : Repeat assays with serial dilutions (1 nM–100 µM) to confirm IC₅₀ trends.
Metabolite Screening : Use LC-MS to identify degradation products (e.g., detected a hydrolyzed carboxamide metabolite in hepatic microsomes) .
Orthogonal Assays : Compare fluorescence-based and radiometric assay results for kinase inhibition .
Q. How can structure-activity relationship (SAR) studies optimize the thiadiazole-indole scaffold for selective target modulation?
- Key Modifications :
- Indole Substituents : Electron-withdrawing groups (e.g., –NO₂ at C4) enhance π-π stacking with hydrophobic kinase pockets .
- Thiadiazole Modifications : Replacing sulfur with oxygen (oxadiazole) reduces off-target activity but may lower metabolic stability .
- Data-Driven Design : shows that 5-isopropyl substitution on the thiadiazole improves selectivity for COX-2 over COX-1 by 10-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
